Methyl 3-bromobenzo[b]thiophene-2-carboxylate
Overview
Description
“Methyl 3-bromobenzo[b]thiophene-2-carboxylate” is likely a brominated derivative of benzo[b]thiophene. Benzo[b]thiophene is a polycyclic aromatic compound and is characterized by a fused ring structure containing a benzene ring and a thiophene ring . The “methyl carboxylate” group (-COOCH3) is a common functional group in organic chemistry, known for its participation in various chemical reactions .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, similar compounds have been synthesized using various methods. For instance, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130 °C provides rapid access to 3-aminobenzo[b]thiophenes .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a benzo[b]thiophene core, a bromine atom attached at the 3-position, and a methyl carboxylate group attached at the 2-position .Scientific Research Applications
Synthesis of Novel Compounds
Methyl 3-bromobenzo[b]thiophene-2-carboxylate is used in the synthesis of various novel compounds. For instance, it's involved in the preparation of tricyclic lactones through Sonogashira coupling and intramolecular cyclization, reacting with arylacetylenes. These lactones have shown significant growth inhibitory effects on human tumor cell lines, indicating their potential in antitumoral activity (Queiroz et al., 2009).
Antiproliferative Properties
A library of functionalized 3-(α-styryl)-benzo[b]thiophenes, synthesized using 3-bromobenzo[b]thiophene derivatives through a bromocyclization step, has been evaluated for antiproliferative properties. One of the compounds demonstrated cytotoxic activity against cancer cell lines, indicating the potential of these derivatives in cancer treatment (Tréguier et al., 2014).
Pharmaceutical Applications
This compound is also a key intermediate in pharmaceutical research. It has been used in the preparation of diarylamines by palladium-catalyzed amination, which shows preliminary studies of antimicrobial activity (Queiroz et al., 2004).
Chemical Reactions and Stability
Studies on the stability and reactivity of this compound include its role in ring-cleavage reactions and transmetallation reactions. For example, it's used in studies understanding the stability of 3-benzo[b]-thienyl-lithium and its derivatives (Dickinson & Iddon, 1971).
Chemical Synthesis
It is utilized in various chemical synthesis processes. For instance, it's used in the preparation of di(hetero)arylamines through Buchwald–Hartwig C–N coupling, indicating its versatility in organic synthesis (Queiroz et al., 2007).
Future Directions
properties
IUPAC Name |
methyl 3-bromo-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFONNRDVFHFOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481885 | |
Record name | Methyl 3-bromobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34128-30-8 | |
Record name | Methyl 3-bromobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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